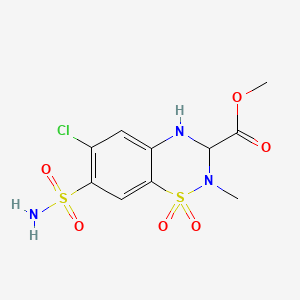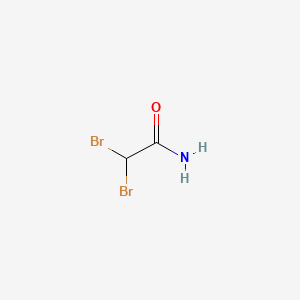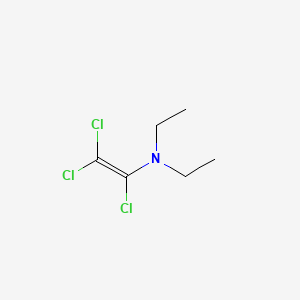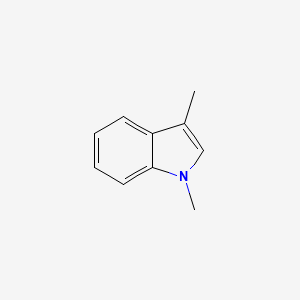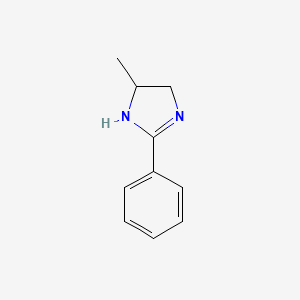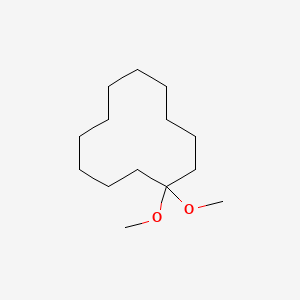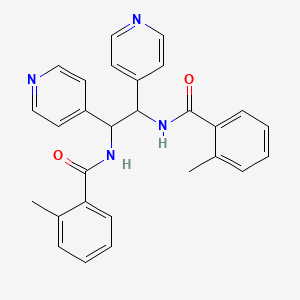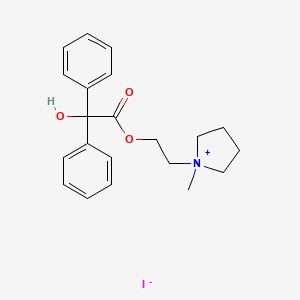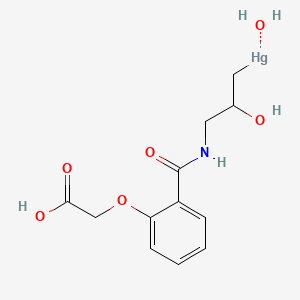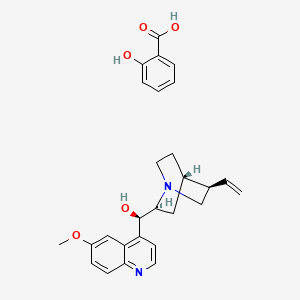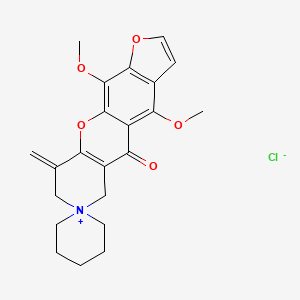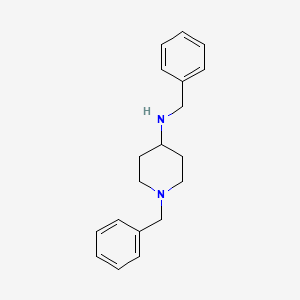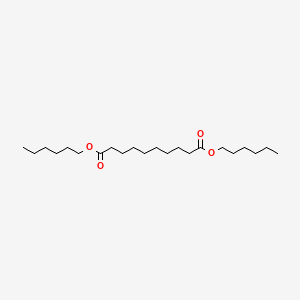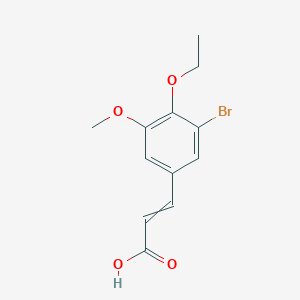
(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid
Vue d'ensemble
Description
(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, also known as BEBMA, is an organic compound with a wide range of potential applications in scientific research. It has been used in studies to explore the effects of its biochemical and physiological properties on cells and organisms, as well as its potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Acrylic Acid Derivatives in Industrial Applications
Acrylic acid and its derivatives, including (E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, have widespread industrial applications, particularly in the production of polymers. These compounds are utilized in water and wastewater treatment, pulp and paper processing, and mining and mineral processing due to their ability to form polyacrylamide polymers. These polymers are valuable for their flocculating properties, aiding in the purification and treatment processes essential in these industries (Taeymans et al., 2004).
Biotechnological Routes from Biomass
The biotechnological production of lactic acid from biomass presents a renewable pathway for generating acrylic acid and its derivatives. This process highlights the potential of using organic waste as a feedstock to produce high-value chemicals. It exemplifies a move towards green chemistry and sustainable industrial practices, where derivatives of acrylic acid can be synthesized from renewable resources, reducing reliance on fossil fuels (Gao, Ma, & Xu, 2011).
Anticancer Applications of Cinnamic Acid Derivatives
Cinnamic acid derivatives, structurally related to (E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, have garnered attention for their potential anticancer properties. These compounds have been studied for their ability to modify the 3-phenyl acrylic acid functionality, which is critical in their activity against cancer cells. The research suggests that these derivatives could serve as a basis for developing new anticancer agents, offering a promising avenue for therapeutic intervention (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications of Acrylic Acid Plasma Polymerization
Acrylic acid plasma polymerization is a technique that produces thin films with specific surface chemistries, suitable for various biomedical applications. These films can enhance the biocompatibility of materials, promoting cell adhesion and proliferation. This application is particularly relevant in tissue engineering and regenerative medicine, where the surface properties of implants and scaffolds can significantly affect their performance in biological environments (Bitar, Cools, De Geyter, & Morent, 2018).
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-12-9(13)6-8(4-5-11(14)15)7-10(12)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNNTFKDKKGPHK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



